Gossypol Acetic Acid

Bcl-2 inhibition Enantiomer activity Antiproliferative

Racemic Gossypol Acetic Acid (CAS 12542-36-8) is the indispensable starting material for Bcl-2 family inhibitor development. Its aldehyde/ketone tautomers provide multiple reactive handles for derivatization into potent, tolerable agents like ApoG2. As a pan-inhibitor of Bcl-2, Bcl-xL, and Mcl-1 with well-characterized Ki values, it enables cost-effective study of enantioselective apoptosis and overcomes stroma-mediated resistance in combination models. Its extreme hydrophobicity makes it the ideal reference for formulation R&D (e.g., Pluronic micelle encapsulation). Procure high-purity racemate to avoid the irreproducible results of generic substitution.

Molecular Formula C32H34O10
Molecular Weight 578.6 g/mol
CAS No. 12542-36-8
Cat. No. B1671995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGossypol Acetic Acid
CAS12542-36-8
SynonymsAT 101
AT-101
AT101
gosspyl acetate
gossypol acetic acid
Molecular FormulaC32H34O10
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O
InChIInChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4)
InChIKeyNIOHNDKHQHVLKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gossypol Acetic Acid (CAS 12542-36-8): Procurement Guide for the Prototypical Pan-Bcl-2 Inhibitor and Key Research Precursor


Gossypol Acetic Acid (also known as Gossypol Acetate, CAS 12542-36-8) is a natural polyphenolic compound derived from cottonseed that functions as a pan-inhibitor of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1 [1]. As a racemic mixture of (+)- and (-)-enantiomers, it represents the fundamental molecular scaffold from which more potent and less toxic semi-synthetic derivatives, such as AT-101 (R-(-)-gossypol) and ApoGossypol (ApoG2), are synthesized [2]. It serves as a critical reference compound and starting material for Bcl-2 inhibitor development, with well-characterized binding affinities (Ki values of 0.2-0.3 mM for Bcl-2 and 0.5-0.6 µM for Bcl-xL) .

Why Gossypol Acetic Acid Cannot Be Substituted with Other Bcl-2 Inhibitors in Research and Industrial Workflows


Generic substitution among Bcl-2 family inhibitors fails due to profound differences in enantiomer-specific activity, target selectivity profiles, and toxicity. The biological activity of gossypol is highly enantiomer-dependent, with the (-)-enantiomer exhibiting up to 10-fold greater antiproliferative activity than the (+)-enantiomer in cancer cell lines (IC50 values of 1.5-4.0 µM vs. >10 µM) [1]. Furthermore, in head-to-head comparisons, the purified (-)-enantiomer (AT-101) shows significantly greater growth inhibition than racemic gossypol in multiple cell lines (P<0.001), with racemic gossypol only demonstrating notable effects at higher doses (10 µM, P<0.0001) [2]. Additionally, the toxicity profiles differ substantially, with the (-)-enantiomer primarily responsible for mammalian toxicity while the (+)-enantiomer is relatively well-tolerated [3]. These stereochemical and functional distinctions make racemic Gossypol Acetic Acid a unique, non-interchangeable research tool and industrial precursor that cannot be replaced by purified enantiomers or unrelated Bcl-2 inhibitors without fundamentally altering experimental outcomes.

Quantitative Evidence for Gossypol Acetic Acid Differentiation Versus Key Comparators


Enantiomer-Specific Potency: (-)-Gossypol Exhibits Up to 10-Fold Greater Antiproliferative Activity Than (+)-Gossypol

Direct comparison of purified (+)- and (-)-gossypol enantiomers reveals that (-)-gossypol possesses up to 10-fold greater antiproliferative activity than (+)-gossypol across multiple human carcinoma cell lines [1]. The IC50 values for (-)-gossypol in breast, ovarian, colon, and pancreatic cancer cell lines range from 1.5 to 4.0 µM, whereas (+)-gossypol exhibits substantially weaker activity requiring higher concentrations for comparable effect [1]. This stereochemical dependence of biological activity has critical implications for research applications where enantiomeric purity determines experimental outcomes.

Bcl-2 inhibition Enantiomer activity Antiproliferative

Functional Superiority of (-)-Gossypol Over Racemic Gossypol in Growth Inhibition

In a 6-day MTT assay comparing racemic (±)-gossypol, (+)-gossypol, and (-)-gossypol (AT-101) against UM-SCC-6 and UM-SCC-14A head and neck squamous cell carcinoma (HNSCC) cell lines, (-)-gossypol demonstrated significantly greater growth inhibition than racemic gossypol (P<0.001) [1]. Racemic gossypol exhibited only an intermediate growth inhibitory effect, which was observable solely at the higher dose of 10 µM (P<0.0001) [1]. This indicates that the racemic mixture's activity is primarily attributable to its (-)-enantiomer content, with the (+)-enantiomer contributing little to overall potency.

Head and neck cancer Growth inhibition Enantiomer comparison

In Vivo Tolerability Comparison: ApoGossypol Shows 2-4x Higher Tolerated Dose Than Gossypol in Mice

A direct in vivo toxicity comparison in mice revealed that the semi-synthetic derivative ApoGossypol (ApoG2) can be tolerated at doses 2-4 times higher than the parent compound gossypol [1]. Daily oral dosing studies identified hepatotoxicity and gastrointestinal toxicity as the major adverse activities associated with gossypol, whereas ApoGossypol demonstrated substantially reduced toxicity [1]. Additionally, ApoG2 shows improved chemical stability compared to racemic gossypol [2].

In vivo toxicity ApoGossypol Maximum tolerated dose

Mechanistic Complementarity: Gossypol Overcomes Stroma-Mediated Resistance to ABT-737 in CLL

Gossypol demonstrates a unique functional advantage over the BCL2/BCLXL inhibitor ABT-737 by overcoming stroma-mediated resistance in chronic lymphocytic leukemia (CLL) cells without enhancing the sensitivity of normal lymphocytes and platelets [1]. While ABT-737 and its clinical analog navitoclax (ABT-263) are potent BCL2/BCLXL inhibitors, their efficacy is limited by the upregulation of MCL1 and BFL1 in the tumor microenvironment, proteins that are not inhibited by navitoclax [1]. Gossypol, through induction of the BH3-only protein NOXA, inhibits MCL1, BFL1, and BCLXL, thereby sensitizing CLL cells to ABT-737 and overcoming this resistance mechanism [1].

Chronic lymphocytic leukemia ABT-737 resistance Stroma-mediated resistance

Solubility Enhancement via Pluronic Micelles: 1000-Fold Increase in Water Solubility

Gossypol suffers from extremely poor aqueous solubility, a significant limitation for in vivo applications. Formulation with Pluronic micelles (specifically P85, F88, L35, and P123) effectively encapsulates gossypol and increases its water solubility by more than 1000-fold [1]. In A549 human lung adenocarcinoma cells, the combination of gossypol with Pluronic P85 reduced the IC50 value from 2400 ± 400 nM (gossypol alone) to 330 ± 70 nM, representing a 7-fold increase in antiproliferative potency [1]. This formulation approach also enhanced the radiosensitizing effects of gossypol, with approximately 30% inhibition of clonogenic survival compared to gossypol alone [1].

Drug formulation Polymeric micelles Radiosensitization

Differential Modulation of Angiogenic Profiles: AT-101 Shows Greater Potency and Distinct Gene Regulation Than Racemic Gossypol

In a comparative study of racemic gossypol and its (-)-enantiomer AT-101 in the OVCAR-3 human ovarian cancer cell line, AT-101 demonstrated significantly greater potency than racemic gossypol in inducing cytotoxicity and apoptosis in a dose- and time-dependent manner [1]. Notably, treatment with 3 µM of AT-101 alone produced significant down-regulation (≥3-fold) in mRNA levels of pivotal angiogenic molecules, comparable to the effect achieved with 10 µM of racemic gossypol [1]. The altered gene expression profiles were distinct between the two treatments, indicating that the enantiomers modulate angiogenesis through non-identical molecular pathways [1].

Ovarian cancer Angiogenesis mRNA expression

Optimal Procurement and Application Scenarios for Gossypol Acetic Acid


Synthesis of Semi-Synthetic Bcl-2 Inhibitor Derivatives

Gossypol Acetic Acid serves as the essential starting material for synthesizing improved semi-synthetic derivatives such as Apogossypolone (ApoG2), which exhibits 2-4x higher in vivo tolerability and superior stability compared to the parent compound [1][2]. Procurement of high-purity Gossypol Acetic Acid is critical for chemical derivatization workflows, as the compound's aldehyde, ketone, and lactol tautomers provide multiple reactive handles for structural modification [2]. Industrial-scale production methods yielding >97% purity are established, making this compound a reliable precursor for derivative synthesis [3].

In Vitro Mechanistic Studies of Bcl-2 Family Inhibition

For in vitro research where enantiomer-specific effects are not the primary focus, racemic Gossypol Acetic Acid provides a cost-effective tool for studying pan-Bcl-2 inhibition. The compound binds to Bcl-2, Bcl-xL, and Mcl-1 with well-characterized Ki values (0.2-0.3 mM, 0.5-0.6 µM, and comparable affinity, respectively) [1]. However, researchers must account for the intermediate potency of the racemic mixture compared to the purified (-)-enantiomer, as racemic gossypol shows significant growth inhibition only at higher concentrations (10 µM) [2].

Combination Therapy Research Targeting Drug Resistance

Gossypol Acetic Acid demonstrates unique utility in combination studies due to its ability to overcome stroma-mediated resistance to selective BCL2 inhibitors like ABT-737 and navitoclax [1]. Through induction of NOXA, gossypol inhibits MCL1 and BFL1—proteins not targeted by navitoclax—thereby sensitizing resistant CLL cells to apoptosis without enhancing toxicity to normal lymphocytes and platelets [1]. This distinct mechanism makes racemic gossypol a valuable research tool for investigating combination strategies to overcome microenvironment-mediated drug resistance.

Formulation Development for Poorly Soluble Natural Products

Due to its extremely low aqueous solubility, Gossypol Acetic Acid is an ideal model compound for developing and validating advanced formulation strategies. Pluronic micelle encapsulation has been shown to increase gossypol's water solubility by >1000-fold and enhance its in vitro antiproliferative potency by 7-fold (IC50 reduction from 2400 nM to 330 nM) [1]. This formulation-dependent activity profile makes Gossypol Acetic Acid a valuable reference standard for researchers developing nanocarrier-based delivery systems for hydrophobic natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gossypol Acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.